molecular formula C16H13BrN2OS B2504296 4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 325980-14-1

4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2504296
CAS No.: 325980-14-1
M. Wt: 361.26
InChI Key: APCKQKJGWGEYLM-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C16H13BrN2OS and its molecular weight is 361.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel Derivative Synthesis : Researchers developed a one-pot, multicomponent synthesis method for new derivatives related to 4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide. This included the synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives characterized by various spectroscopic methods and single-crystal X-ray analysis (Hossaini et al., 2017).

  • Antipyrine-like Derivatives : A study reported the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, demonstrating the importance of intermolecular interactions in these compounds (Saeed et al., 2020).

Antimicrobial and Antifungal Activity

  • Antimicrobial Compounds : A study on the novel synthesis and antimicrobial activity of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, related to this compound, demonstrated significant antimicrobial properties against various bacterial strains (Bhagat et al., 2012).

  • Antifungal Agents : The synthesis and evaluation of various N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, closely related to the core structure of this compound, revealed low to moderate antifungal activities (Saeed et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibitors for Steel : Benzothiazole derivatives, closely related to this compound, were synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. The study found that these inhibitors provided significant protection against steel corrosion (Hu et al., 2016).

Future Directions

The future directions for the study of “4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Additionally, their potential applications in the development of new pharmaceuticals and other biologically active compounds could be investigated .

Properties

IUPAC Name

4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-10-3-8-13-14(9-10)21-16(19(13)2)18-15(20)11-4-6-12(17)7-5-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCKQKJGWGEYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.